2-(1,3-Dioxolan-2-yl)thiazole
Overview
Description
“2-(1,3-Dioxolan-2-yl)thiazole” is a chemical compound with the CAS Number: 24295-04-3 . It has a molecular weight of 158.2 and its molecular formula is C6H7NO2S .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxolan-2-yl)thiazole” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1,3-Dioxolan-2-yl)thiazole” are not available, it’s known that thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
“2-(1,3-Dioxolan-2-yl)thiazole” is stored at room temperature . More specific physical and chemical properties are not available in the resources.Scientific Research Applications
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, show significant antibacterial activity against various bacteria and pathogens .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various bacterial strains .
- Results : Thiazole derivatives have shown significant antibacterial activity in preliminary screenings against both Gram-positive and Gram-negative bacterial strains .
Preparation of Fluorescent Probes
- Scientific Field : Biochemistry
- Application Summary : 2-(1,3-Dioxolan-2-yl)thiazole is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
- Methods of Application : The compound is used in the synthesis of the fluorescent probe, although the specific experimental procedures are not detailed in the source .
- Results : The resulting fluorescent probe allows for the specific detection of cysteine over other similar compounds .
Solvent in Synthesis of Lanthanide Coordination Polymers
- Scientific Field : Inorganic Chemistry
- Application Summary : Thiazole has been used as a solvent in the synthesis of a series of lanthanide coordination polymers .
- Methods of Application : The compound is used in solvothermal conditions for the synthesis of lanthanide coordination polymers .
- Results : The specific results or outcomes are not detailed in the source .
Treatment of Periodontitis
- Scientific Field : Pharmacology
- Application Summary : Niridazole, a derivative of thiazole, is used for the treatment of periodontitis, an inflammatory disease .
- Methods of Application : The compound is prescribed for the treatment of periodontitis .
- Results : The specific results or outcomes are not detailed in the source .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Thiazole derivatives, including 2-(1,3-Dioxolan-2-yl)thiazole, have been studied for their antiviral activity against many DNA and RNA viruses .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve in vitro testing of the compound against various viral strains .
- Results : Thiazole derivatives have shown significant antiviral activity in preliminary screenings .
Liquid Crystals
- Scientific Field : Material Science
- Application Summary : Azoxybenzenes, which can be synthesized from thiazole derivatives, are widely used as liquid crystals .
- Methods of Application : The compound is used in the synthesis of azoxybenzenes, although the specific experimental procedures are not detailed in the source .
- Results : The resulting azoxybenzenes are used as liquid crystals .
Future Directions
Thiazole derivatives have been studied for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “2-(1,3-Dioxolan-2-yl)thiazole” might also have potential in these areas.
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-10-5(7-1)6-8-2-3-9-6/h1,4,6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRJZETZODTGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569978 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)thiazole | |
CAS RN |
24295-04-3 | |
Record name | 2-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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